
(2R,4S)-4-(3-ethyl-5-methylphenoxy)pentan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-4-(3-ethyl-5-methylphenoxy)pentan-2-ol is a chiral organic compound with a complex structure It belongs to the class of phenoxy alcohols, characterized by the presence of a phenoxy group attached to an alcohol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-(3-ethyl-5-methylphenoxy)pentan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethyl-5-methylphenol and a suitable pentan-2-ol derivative.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenol and generate the phenoxide ion.
Nucleophilic Substitution: The phenoxide ion then undergoes nucleophilic substitution with the pentan-2-ol derivative, resulting in the formation of the desired compound.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2R,4S)-4-(3-ethyl-5-methylphenoxy)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Various substituted phenoxy derivatives
科学研究应用
(2R,4S)-4-(3-ethyl-5-methylphenoxy)pentan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R,4S)-4-(3-ethyl-5-methylphenoxy)pentan-2-ol involves its interaction with specific molecular targets. The phenoxy group can bind to receptors or enzymes, modulating their activity. The alcohol moiety can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (2R,4S)-4-(3-ethylphenoxy)pentan-2-ol
- (2R,4S)-4-(5-methylphenoxy)pentan-2-ol
- (2R,4S)-4-(3-ethyl-5-methylphenoxy)butan-2-ol
Uniqueness
(2R,4S)-4-(3-ethyl-5-methylphenoxy)pentan-2-ol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the phenoxy ring can affect its binding interactions and overall stability.
属性
分子式 |
C14H22O2 |
|---|---|
分子量 |
222.32 g/mol |
IUPAC 名称 |
(2R,4S)-4-(3-ethyl-5-methylphenoxy)pentan-2-ol |
InChI |
InChI=1S/C14H22O2/c1-5-13-6-10(2)7-14(9-13)16-12(4)8-11(3)15/h6-7,9,11-12,15H,5,8H2,1-4H3/t11-,12+/m1/s1 |
InChI 键 |
MCMOTEBWPATGRE-NEPJUHHUSA-N |
手性 SMILES |
CCC1=CC(=CC(=C1)C)O[C@@H](C)C[C@@H](C)O |
规范 SMILES |
CCC1=CC(=CC(=C1)C)OC(C)CC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,17S)-5-(2-amino-2-oxoethyl)-14-[(1R)-1-hydroxyethyl]-2,11-bis(hydroxymethyl)-8-(2-methylpropyl)-3,6,9,12,15,23-hexaoxo-1,4,7,10,13,16-hexazacyclotricosane-17-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13809590.png)
![2-[(Pentafluoroethyl)sulfanyl]propanoic acid](/img/structure/B13809593.png)
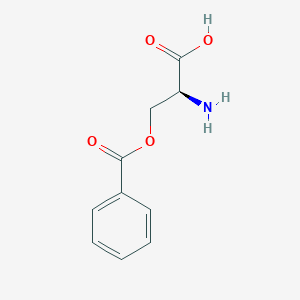
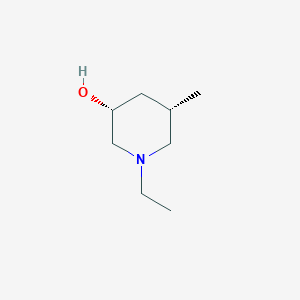
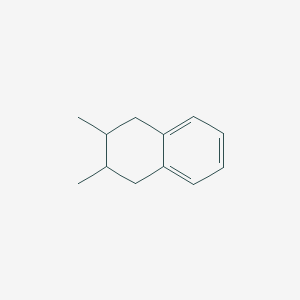

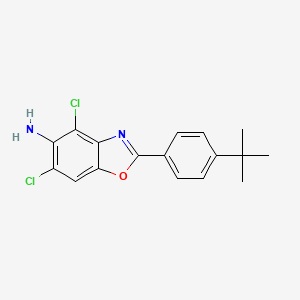
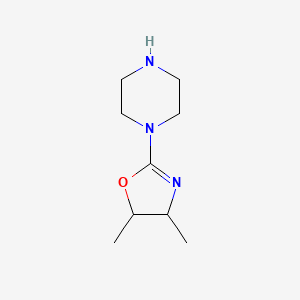
![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)

![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)

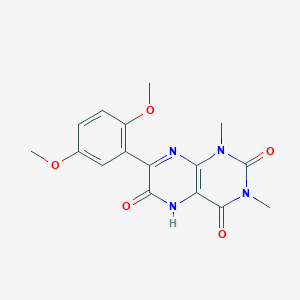
![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
